molecular formula C7H12ClN3O2S B1458470 N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride CAS No. 1803590-36-4

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

Cat. No. B1458470
M. Wt: 237.71 g/mol
InChI Key: LPLJJTNOOWKEGQ-UHFFFAOYSA-N
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Description

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a chemical compound with the CAS Number: 1803590-36-4 . It has a molecular weight of 237.71 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is 1S/C7H11N3O2S.ClH/c1-9-13(11,12)10-7-4-2-6(8)3-5-7;/h2-5,9-10H,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride is a powder that is stored at room temperature . Its molecular formula is C7H12ClN3O2S, and it has a molecular weight of 237.71 g/mol .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical copolymerizations involving derivatives of benzene-1,4-diamine have been studied, leading to the development of conducting copolymers with potential applications in electronics and materials science (Turac, Sahmetlioglu, & Toppare, 2014).

Biomedical Research

  • A derivative of benzene-1,4-diamine, namely 4-Methyl-N1-(3-phenyl-propyl)-benzene-1,2-diamine, demonstrated inhibitory effects on the nuclear factor (NF)-kappaB transcriptional activity, suggesting potential in anti-inflammatory and cancer treatment research (Shin et al., 2004).

Computational Chemistry and Drug Design

  • Schiff base derivatives of benzene-1,4-diamine were computationally studied for their antibacterial and anticancer activities, indicating the compound's relevance in drug discovery and molecular design (A. P., 2019).

Materials Science

  • Investigations into the aggregation-induced emission characteristics of N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine derivatives revealed potential applications in fluorescence sensing and materials science (Wu et al., 2015).

Corrosion Inhibition

  • Novel compounds derived from benzene-1,4-diamine have been studied for their efficiency in inhibiting corrosion of metals, particularly in acidic environments. This research is significant for industrial applications, especially in the field of materials protection and maintenance (Singh & Quraishi, 2016).

Environmental Engineering

  • Sulfonated derivatives of aromatic diamines, including benzene-1,4-diamine, have been utilized in the fabrication of nanofiltration membranes, showing effectiveness in the treatment of dye solutions and water purification (Liu et al., 2012).

Organic Electronics

  • Starburst type amorphous materials derived from benzene-1,4-diamine have been synthesized and applied in organic light-emitting diodes (OLEDs), demonstrating a reduction in required driving voltage, hence improving the efficiency of these electronic devices (Kim, Yokoyama, & Adachi, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-N-(methylsulfamoyl)benzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-9-13(11,12)10-7-4-2-6(8)3-5-7;/h2-5,9-10H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJJTNOOWKEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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